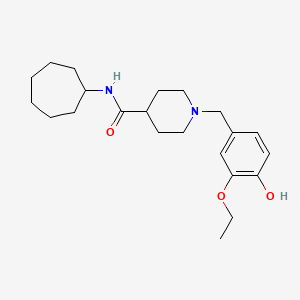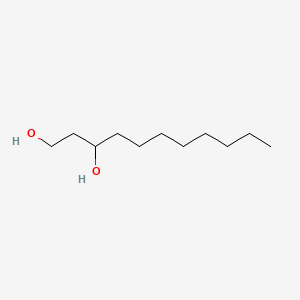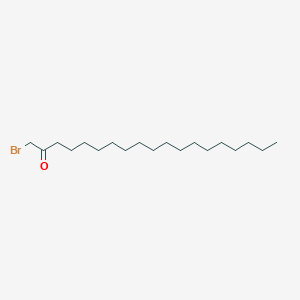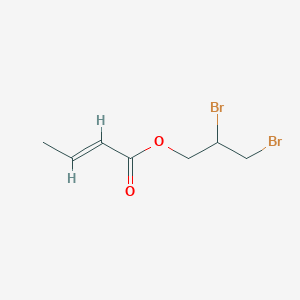
2,3-dibromopropyl (E)-but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromopropyl (E)-but-2-enoate is an organic compound that belongs to the class of brominated esters This compound is characterized by the presence of two bromine atoms attached to a propyl group, which is further connected to a butenoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromopropyl (E)-but-2-enoate typically involves the bromination of allyl alcohol followed by esterification. One common method involves the reaction of allyl alcohol with bromine in the presence of a solvent such as carbon tetrachloride to yield 2,3-dibromopropanol. This intermediate is then esterified with but-2-enoic acid in the presence of a catalyst like sulfuric acid to form the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2,3-Dibromopropyl (E)-but-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 2,3-dihydroxypropyl (E)-but-2-enoate.
Elimination Reactions: Formation of alkenes such as but-2-ene.
Oxidation: Formation of but-2-enoic acid.
Reduction: Formation of 2,3-dihydroxypropyl (E)-but-2-enoate.
科学的研究の応用
2,3-Dibromopropyl (E)-but-2-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of 2,3-dibromopropyl (E)-but-2-enoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atoms act as leaving groups, facilitating nucleophilic substitution and elimination reactions. The ester moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and alcohols. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.
類似化合物との比較
Similar Compounds
2,3-Dibromopropyl acetate: Similar structure but with an acetate group instead of a butenoate group.
2,3-Dibromopropyl propionate: Similar structure but with a propionate group instead of a butenoate group.
2,3-Dibromopropyl methacrylate: Similar structure but with a methacrylate group instead of a butenoate group.
Uniqueness
2,3-Dibromopropyl (E)-but-2-enoate is unique due to the presence of the butenoate group, which imparts specific reactivity and properties to the compound. The (E)-configuration of the double bond also influences the compound’s chemical behavior and interactions with other molecules.
特性
CAS番号 |
6308-15-2 |
|---|---|
分子式 |
C7H10Br2O2 |
分子量 |
285.96 g/mol |
IUPAC名 |
2,3-dibromopropyl (E)-but-2-enoate |
InChI |
InChI=1S/C7H10Br2O2/c1-2-3-7(10)11-5-6(9)4-8/h2-3,6H,4-5H2,1H3/b3-2+ |
InChIキー |
JRCKVRQGCZBOAD-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/C(=O)OCC(CBr)Br |
正規SMILES |
CC=CC(=O)OCC(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


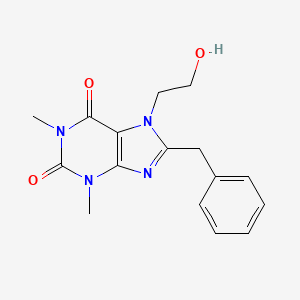
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
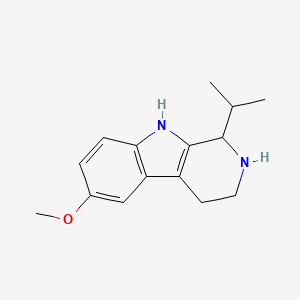
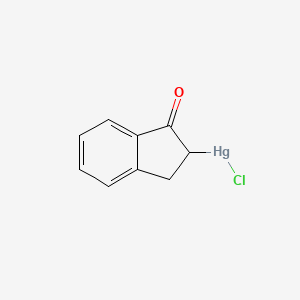
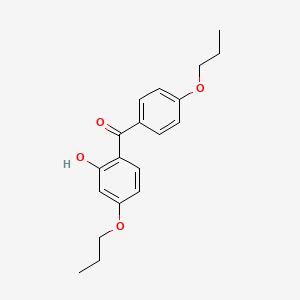

![3-[(6-Aminohexyl)amino]propanenitrile](/img/structure/B14739337.png)
![Pyrido[2,3-d][1,2,3]triazine](/img/structure/B14739339.png)


